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Compound of Interest

Compound Name: Cyclohexyl methanesulfonate

CAS No.: 16156-56-2

Cat. No.: B100790 Get Quote

Executive Summary
Cyclohexyl methanesulfonate (CHMS) is a secondary alkyl mesylate formed as a potentially

genotoxic impurity (PGI) during the synthesis of pharmaceutical mesylate salts when

cyclohexanol is present. Under ICH M7 guidelines, it is classified as a mutagenic impurity due

to its alkylating potential.

This guide provides a definitive technical framework for the stability, storage, and analytical

monitoring of CHMS. Unlike primary mesylates (e.g., methyl methanesulfonate), CHMS

exhibits distinct kinetic stability due to steric hindrance at the secondary carbon. However, it

remains susceptible to hydrolysis and thermal degradation, necessitating rigorous storage

protocols to maintain reference standard integrity.

Part 1: The Critical Context (Regulatory & Safety)
Genotoxicity and ICH M7 Classification
CHMS is an alkylating agent capable of transferring the cyclohexyl group to DNA nucleophiles

(e.g., N7-guanine), potentially causing mutagenesis.

Classification: Class 2 (Mutagenic impurity with unknown carcinogenic potential).[1]

Control Limit: In the absence of compound-specific carcinogenicity data, the Threshold of

Toxicological Concern (TTC) applies.
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Lifetime Exposure:

g/day .[1][2][3]

Less-Than-Lifetime (LTL): Adjusted limits (e.g., 120

g/day for <1 month) may apply during clinical development.

Formation Mechanism
CHMS forms via the esterification of Methanesulfonic Acid (MsOH) and Cyclohexanol. This

reaction is reversible and acid-catalyzed.

DOT Diagram 1: Formation and Degradation Pathways
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Caption: Figure 1. Equilibrium pathway of CHMS formation. The forward reaction

(esterification) is driven by excess acid or water removal; the reverse reaction (hydrolysis) is

driven by aqueous conditions.

Part 2: Physicochemical Stability Profile
Hydrolytic Stability
Unlike primary alkyl mesylates (e.g., EMS, MMS) which hydrolyze rapidly via an

mechanism, CHMS hydrolyzes more slowly due to steric hindrance at the secondary cyclohexyl
carbon. However, it is not stable in aqueous media over long periods.
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Parameter Stability Observation Mechanism

Aqueous (Neutral pH)
Slow degradation (

hours to days)

Mixed

/

attack by water.

Aqueous (Acidic pH) Moderate stability

Protonation of the leaving

group is balanced by low

nucleophilicity of water.

Aqueous (Basic pH) Rapid Degradation

Hydroxide (

) is a strong nucleophile; rapid

saponification occurs.

Anhydrous Solvents High Stability
Stable in DMSO, DCM, or

Acetonitrile if dry.

Thermal Stability
Physical State: Low-melting solid or oil (MP

30–44°C depending on purity/isomer mix).

Thermal Risk: Prolonged exposure

can induce elimination reactions (forming cyclohexene) or rearrangement, particularly in the
presence of trace acid.

Part 3: Storage & Handling Protocols
To maintain the integrity of CHMS reference standards for analytical use, strict environmental

control is required.

The "Gold Standard" Storage Protocol
This protocol ensures <1% degradation over 12 months.

Temperature: Store at -20°C (± 5°C).
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Rationale: Arrhenius kinetics dictate that reducing temperature from RT (25°C) to -20°C

slows degradation rates by approximately 20-30 fold.

Atmosphere: Blanket with Argon or Nitrogen.

Rationale: Prevents atmospheric moisture ingress, which is the primary trigger for

hydrolysis.

Container: Amber borosilicate glass with PTFE-lined screw caps.

Rationale: Amber glass protects from photodegradation (though CHMS is not highly photo-

labile, this is GLP best practice). PTFE liners prevent leaching of plasticizers which can

interfere with trace GC-MS analysis.

Desiccation: Secondary containment in a desiccator or sealed bag with silica gel.

Handling for Analysis
Thawing: Equilibrate the vial to room temperature before opening.

Warning: Opening a cold vial condenses atmospheric water into the sample, initiating

immediate hydrolysis.

Solvent Selection: Prepare stock solutions in anhydrous Dichloromethane (DCM) or

Deuterated Chloroform (

). Avoid methanol or ethanol, as transesterification can occur over time in the presence of
trace acid.

Part 4: Analytical Monitoring (GC-MS)
Detection of CHMS at ppm levels requires high-sensitivity Gas Chromatography-Mass

Spectrometry (GC-MS).

Method Development Workflow
DOT Diagram 2: Analytical Method Workflow
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Caption: Figure 2. GC-MS workflow for trace quantification of CHMS. Note that direct injection

is preferred over headspace due to the lower volatility of CHMS compared to EMS/MMS.
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Recommended Instrument Parameters
Column: DB-624 or equivalent (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane).

Intermediate polarity is ideal for separating mesylates from the API matrix.

Injection: Splitless (to maximize sensitivity).

Carrier Gas: Helium (1.0 - 1.5 mL/min).

Mass Spec Mode: Selected Ion Monitoring (SIM).[4]

Target Ions: Monitor m/z 83 (cyclohexyl ring fragment) and m/z 79 (sulfonate fragment).

Note: m/z 55 is abundant but often non-specific.

Limit of Quantitation (LOQ): Typically 0.5 – 1.0 ppm relative to the drug substance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. database.ich.org [database.ich.org]

3. database.ich.org [database.ich.org]

4. d-nb.info [d-nb.info]

5. researchgate.net [researchgate.net]

6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in
pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European
Medicines Agency (EMA) [ema.europa.eu]

7. globalresearchonline.net [globalresearchonline.net]

8. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary
problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Stability, Storage, and Control of
Cyclohexyl Methanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100790#cyclohexyl-methanesulfonate-stability-and-
storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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